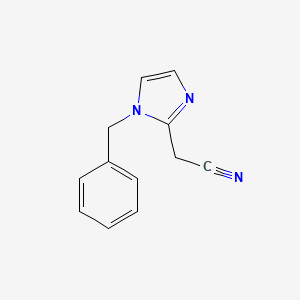

(1-bencil-1H-imidazol-2-il)acetonitrilo

Descripción general

Descripción

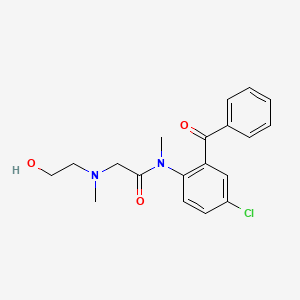

“(1-benzyl-1H-imidazol-2-yl)acetonitrile” is a chemical compound with the molecular formula C12H11N3 . It has a molecular weight of 197.24 g/mol .

Molecular Structure Analysis

The molecular structure of “(1-benzyl-1H-imidazol-2-yl)acetonitrile” consists of a benzyl group attached to an imidazole ring, which is further connected to an acetonitrile group . The InChI code for this compound is “InChI=1S/C12H11N3/c13-7-6-12-14-8-9-15 (12)10-11-4-2-1-3-5-11/h1-5,8-9H,6,10H2” and the Canonical SMILES is "C1=CC=C (C=C1)CN2C=CN=C2CC#N" .Physical And Chemical Properties Analysis

“(1-benzyl-1H-imidazol-2-yl)acetonitrile” has a molecular weight of 197.24 g/mol, a XLogP3-AA value of 1.3, and a topological polar surface area of 41.6 Ų . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 3 rotatable bonds .Aplicaciones Científicas De Investigación

Investigación del Cáncer

Los derivados de benzimidazol se han estudiado por su potencial en el tratamiento del cáncer. Por ejemplo, ciertos compuestos han demostrado la capacidad de inducir apoptosis en células de cáncer de mama a través de estudios biológicos detallados como el ensayo de tinción con naranja de acridina/bromuro de etidio .

Química de los Ligandos

Los benzimidazoles se utilizan como ligandos orgánicos debido a su capacidad de coordinarse con metales, lo que puede ser útil en diversas reacciones químicas y procesos de catálisis .

Agentes Antimicrobianos

Algunos compuestos de benzimidazol se han evaluado por sus propiedades antimicrobianas, particularmente contra Pseudomonas aeruginosa, bloqueando las señales de detección de quorum que son cruciales para la comunicación bacteriana .

Síntesis de Materiales Funcionales

Estos compuestos también están involucrados en la síntesis de materiales funcionales debido a sus propiedades fotofísicas y fotoeléctricas, que se pueden aplicar en campos como los tintes blanqueadores fluorescentes y otros materiales funcionales .

Descubrimiento de Fármacos

El núcleo de benzimidazol es un motivo común en el descubrimiento de fármacos debido a sus propiedades farmacológicas. Se ha incorporado a moléculas que actúan como antagonistas para varios objetivos biológicos .

Síntesis Orgánica

Los benzimidazoles sirven como intermediarios en la síntesis orgánica, facilitando la formación de enlaces C–N y contribuyendo a los métodos versátiles para construir moléculas complejas .

Avances en la Síntesis de Imidazoles

Los recientes avances en la síntesis de imidazoles resaltan la importancia de estos heterociclos en la creación de moléculas funcionales utilizadas en aplicaciones cotidianas, enfatizando los enlaces construidos durante la formación de imidazoles .

Mecanismo De Acción

Target of Action

Imidazole derivatives, which include this compound, have been reported to exhibit a broad range of biological activities . They are known to interact with various targets such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities . For instance, some imidazole derivatives have been found to inhibit the PqsR-controlled PpqsA-lux transcriptional reporter fusion in Pseudomonas aeruginosa at low submicromolar concentrations .

Biochemical Pathways

It has been reported that imidazole derivatives can interfere with the pqs system, one of three quorum sensing (qs) systems in pseudomonas aeruginosa, resulting in a reduction of bacterial virulence gene expression and biofilm maturation .

Result of Action

It has been reported that imidazole derivatives can reduce bacterial virulence gene expression and biofilm maturation .

Action Environment

For safe handling, it is recommended to use this compound in a well-ventilated place, avoid contact with skin and eyes, and prevent fire caused by electrostatic discharge steam .

Análisis Bioquímico

Biochemical Properties

(1-benzyl-1H-imidazol-2-yl)acetonitrile plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to bind to certain proteases, altering their catalytic activity. Additionally, (1-benzyl-1H-imidazol-2-yl)acetonitrile can interact with nucleic acids, potentially affecting processes such as DNA replication and transcription. The nature of these interactions is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to its target biomolecules .

Cellular Effects

The effects of (1-benzyl-1H-imidazol-2-yl)acetonitrile on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating the activity of key signaling proteins, (1-benzyl-1H-imidazol-2-yl)acetonitrile can either promote or inhibit cell growth. Furthermore, this compound affects gene expression by interacting with transcription factors and other regulatory proteins. It also impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

The mechanism of action of (1-benzyl-1H-imidazol-2-yl)acetonitrile involves several molecular interactions. At the molecular level, it binds to specific sites on enzymes and proteins, either inhibiting or activating their function. For example, it can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, (1-benzyl-1H-imidazol-2-yl)acetonitrile can induce changes in gene expression by interacting with transcriptional regulators, leading to the upregulation or downregulation of target genes. These molecular interactions are crucial for the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-benzyl-1H-imidazol-2-yl)acetonitrile can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that (1-benzyl-1H-imidazol-2-yl)acetonitrile is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of (1-benzyl-1H-imidazol-2-yl)acetonitrile vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain concentration of (1-benzyl-1H-imidazol-2-yl)acetonitrile is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, such as cellular toxicity and organ damage. These dosage-dependent effects are critical for understanding the compound’s safety and efficacy .

Metabolic Pathways

(1-benzyl-1H-imidazol-2-yl)acetonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of key metabolic pathways, such as glycolysis and the tricarboxylic acid cycle. These interactions are essential for understanding the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of (1-benzyl-1H-imidazol-2-yl)acetonitrile within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, such as the cytoplasm and nucleus. Its distribution is influenced by factors such as membrane permeability and binding affinity to intracellular proteins. The localization and accumulation of (1-benzyl-1H-imidazol-2-yl)acetonitrile are crucial for its biological activity and effects on cellular function .

Subcellular Localization

The subcellular localization of (1-benzyl-1H-imidazol-2-yl)acetonitrile is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular distribution of (1-benzyl-1H-imidazol-2-yl)acetonitrile is essential for its role in regulating cellular processes and maintaining cellular homeostasis .

Propiedades

IUPAC Name |

2-(1-benzylimidazol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c13-7-6-12-14-8-9-15(12)10-11-4-2-1-3-5-11/h1-5,8-9H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZHQSYXCWLVBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=C2CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355812 | |

| Record name | (1-benzyl-1H-imidazol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21125-22-4 | |

| Record name | (1-benzyl-1H-imidazol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

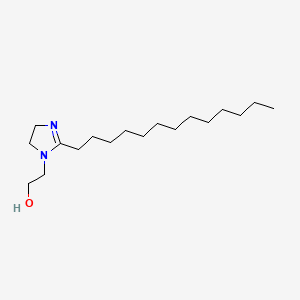

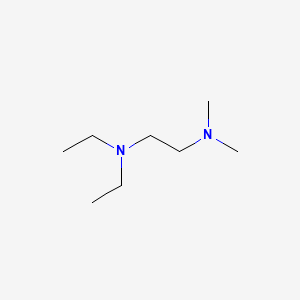

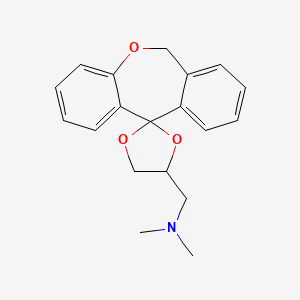

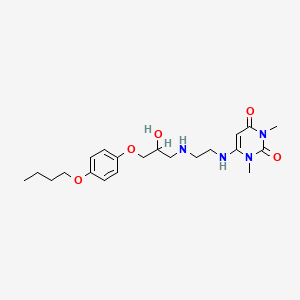

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.